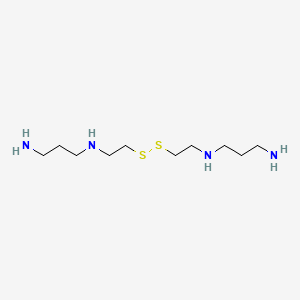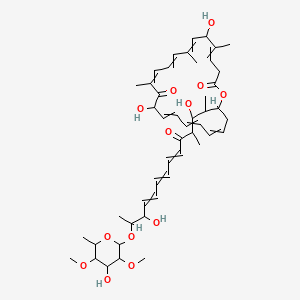
Pulvomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic 1063Z, also known as (-)-Pulvomycin, is a naturally occurring antibiotic compound. It is known for its potent antibacterial properties and has been the subject of extensive research due to its unique structure and mechanism of action. This compound is particularly effective against a range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Pulvomycin involves several key steps, including the formation of its core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (-)-Pulvomycin involves large-scale fermentation processes using specific strains of microorganisms that naturally produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of (-)-Pulvomycin. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization.
Chemical Reactions Analysis
Types of Reactions
(-)-Pulvomycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of (-)-Pulvomycin include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of (-)-Pulvomycin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(-)-Pulvomycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Researchers use (-)-Pulvomycin to investigate the effects of antibiotics on bacterial cells and to study the molecular pathways involved in bacterial growth and survival.
Medicine: (-)-Pulvomycin is explored for its potential therapeutic applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound is used in the development of new antibiotics and antimicrobial agents, as well as in the production of pharmaceuticals.
Mechanism of Action
(-)-Pulvomycin exerts its antibacterial effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and ultimately leading to cell death. The compound’s unique structure allows it to interact with ribosomal RNA and disrupt the translation process, preventing the bacteria from producing essential proteins required for growth and survival.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (-)-Pulvomycin include:
Erythromycin: Another antibiotic that targets bacterial ribosomes and inhibits protein synthesis.
Tetracycline: A broad-spectrum antibiotic that also interferes with bacterial protein synthesis.
Chloramphenicol: An antibiotic that inhibits bacterial protein synthesis by binding to the ribosomal subunit.
Uniqueness
(-)-Pulvomycin is unique due to its specific binding affinity for bacterial ribosomes and its ability to overcome certain types of antibiotic resistance. Unlike some other antibiotics, (-)-Pulvomycin has a distinct structure that allows it to evade common resistance mechanisms, making it a valuable tool in the fight against resistant bacterial strains.
Properties
Molecular Formula |
C47H66O13 |
|---|---|
Molecular Weight |
839 g/mol |
IUPAC Name |
22-[3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |
InChI |
InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3 |
InChI Key |
FXSFWUNCIOIMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
Synonyms |
labilomycin pulvomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1222819.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
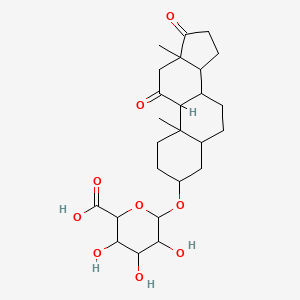
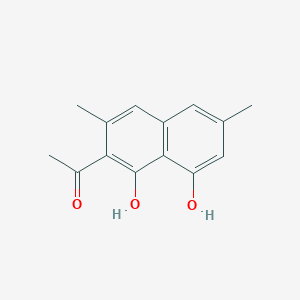

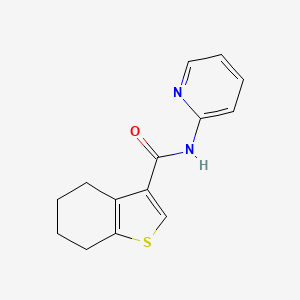
![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)
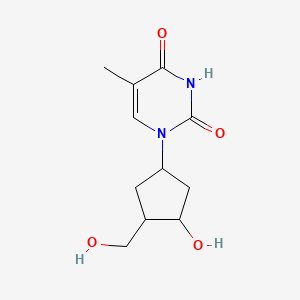
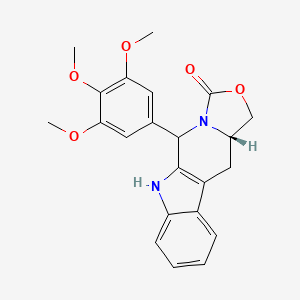

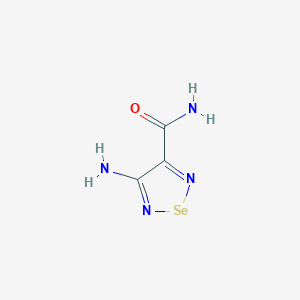
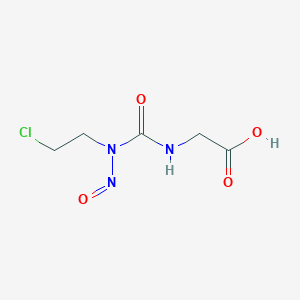
![[acetyl-(6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)amino] acetate](/img/structure/B1222841.png)
